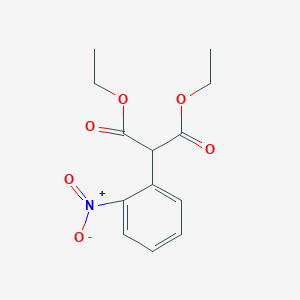

Diethyl (2-nitrophenyl)malonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-7-5-6-8-10(9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUAMWVPTIVCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236591 | |

| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10565-14-7 | |

| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10565-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Nitrophenyl Malonate and Analogous Nitrophenyl Malonates

Classical Alkylation Approaches to Nitrophenyl Malonates

Classical alkylation methods provide a foundational strategy for the synthesis of nitrophenyl malonates. These techniques often involve the use of a base to deprotonate diethyl malonate, creating a nucleophilic enolate that can then react with an appropriate electrophile.

Sodium Ethoxide-Mediated Protocols for Introducing Nitrophenyl Groups

A common and well-established method for the synthesis of compounds like diethyl (2-nitrophenyl)malonate involves the use of sodium ethoxide as a base. libretexts.org In this protocol, diethyl malonate is treated with sodium ethoxide in an alcohol solvent, typically ethanol (B145695), to generate the corresponding enolate. This enolate is a potent nucleophile that can then undergo an alkylation reaction. libretexts.org For instance, the synthesis of diethyl 2-methyl-2-(4-nitrophenyl)malonate is achieved by the reaction of diethyl malonate with 4-nitrobenzyl bromide in the presence of sodium ethoxide in ethanol.

It is important to maintain anhydrous conditions throughout the reaction, as the presence of water can lead to unwanted side reactions. orgsyn.org The reaction is often carried out under reflux to ensure completion.

Optimization of Stepwise Alkylation Sequences for Regiochemical Control

Studies have shown that introducing the bulkier 4-nitrophenyl group first can be advantageous. This approach minimizes steric hindrance for the subsequent methylation step. In one comparison, alkylating diethyl malonate first with 4-nitrobenzyl bromide and then with methyl iodide resulted in a 72% yield. Conversely, when the order was reversed, with methylation preceding the introduction of the 4-nitrophenyl group, the yield dropped to 42%. This highlights the importance of optimizing the reaction sequence to achieve the desired regiochemical control and maximize product yield.

Alkylation with Nitrobenzyl Halides (e.g., 1-(bromomethyl)-2-nitrobenzene)

A direct and efficient method for the synthesis of this compound involves the alkylation of diethyl malonate with a suitable nitrobenzyl halide. A prime example is the use of 1-(bromomethyl)-2-nitrobenzene. chemicalbook.com In this reaction, diethyl malonate is deprotonated by a base, creating a carbanion that then attacks the electrophilic carbon of the nitrobenzyl bromide in an SN2 reaction. libretexts.org

This method is widely applicable and can be used to synthesize a variety of substituted nitrophenyl malonates. The choice of base and solvent system can be varied to optimize the reaction conditions and yield.

Base-Mediated Synthesis in Polar Aprotic Solvent Systems

The use of polar aprotic solvents in conjunction with strong bases offers an alternative and often more efficient route to nitrophenyl malonates. These solvent systems can enhance the reactivity of the nucleophile and promote the desired alkylation reaction.

Efficacy of Sodium Hydride in Dimethyl Sulfoxide (B87167) (DMSO) for Malonate Alkylation

Sodium hydride (NaH) is a powerful, non-nucleophilic base that is highly effective for the deprotonation of diethyl malonate. reddit.com When used in a polar aprotic solvent like dimethyl sulfoxide (DMSO), it readily forms the dimsyl anion, a superbasic species that can completely deprotonate the malonate ester. reddit.com This results in a high concentration of the enolate, which can then be alkylated in high yield.

The use of NaH in DMSO has been successfully employed for the synthesis of various alkylated malonates. For example, diethyl 2-fluoro-2-(2-nitrophenyl)malonate was synthesized in 71% yield by reacting diethyl fluoromalonate with 1-fluoro-2-nitrobenzene (B31998) in the presence of NaH in dry DMF, a similar polar aprotic solvent, at 90°C. beilstein-journals.org

Table 1: Synthesis of Diethyl 2-fluoro-2-(2-nitrophenyl)malonate beilstein-journals.org

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield |

| Diethyl fluoromalonate | 1-Fluoro-2-nitrobenzene | NaH | DMF | 90°C | 71% |

Utilization of Potassium Carbonate in Dimethylformamide (DMF) for Nitrophenyl Malonate Synthesis

Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) provides a milder and often more practical alternative to stronger bases like sodium hydride. chemicalbook.comacs.org This combination is effective for the synthesis of various nitrophenyl malonates. acs.org For instance, the synthesis of diethyl 2-(2-nitrobenzyl)malonate was achieved in 63% yield by reacting diethylmalonate with 1-(bromomethyl)-2-nitrobenzene in the presence of potassium carbonate in DMF at room temperature. chemicalbook.com

This method has also been extended to the synthesis of other nitrophenyl malonates. For example, dimethyl 2-(4-chloro-2-nitrophenyl)malonate was synthesized from 4-chloro-1-fluoro-2-nitrobenzene and dimethyl malonate using potassium carbonate in DMF. acs.org Similarly, various other dimethyl nitrophenylmalonates have been prepared using this methodology with different substituted 2-fluoronitrobenzenes. acs.org

Table 2: Synthesis of Diethyl 2-(2-nitrobenzyl)malonate chemicalbook.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield |

| Diethylmalonate | 1-(Bromomethyl)-2-nitrobenzene | K₂CO₃ | DMF | 20°C | 63% |

Advanced and Scalable Synthetic Strategies

Modern synthetic chemistry prioritizes efficiency, scalability, and control, especially for industrial applications. The synthesis of nitrophenyl malonates has benefited significantly from advanced techniques such as phase-transfer catalysis and continuous flow systems, which offer improvements in yield, selectivity, and reproducibility.

Applications of Phase-Transfer Catalysis in Malonate Alkylation and Enantioselective Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This method is particularly effective for the alkylation of active methylene (B1212753) compounds like malonic esters. In the synthesis of nitrophenyl malonates, PTC allows the deprotonation of the malonate by a solid base (e.g., potassium carbonate) and its subsequent reaction with a nitroaryl halide in an organic solvent. scribd.com The catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, transports the base anion into the organic phase or the malonate enolate into the phase containing the alkylating agent. scribd.com

A significant advancement in this area is the development of asymmetric or enantioselective PTC. This approach uses chiral phase-transfer catalysts to introduce stereocenters with high enantiomeric excess (ee). While direct enantioselective synthesis of this compound is a specialized area, extensive research on analogous structures provides a clear blueprint. For instance, the asymmetric α-alkylation of diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate has been achieved using chiral catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide. nih.govresearchgate.net This reaction constructs a chiral quaternary carbon center, a valuable motif in many biologically active molecules. nih.gov

In a typical enantioselective PTC allylation, the α-mono-aryl malonate substrate is treated with an alkylating agent, such as allyl bromide, in the presence of a chiral catalyst and a strong base like 50% aqueous potassium hydroxide (B78521) in a solvent like toluene. nih.govfrontiersin.org The reaction yields the chiral α-alkylmalonate in high yield and with significant enantioselectivity. nih.govresearchgate.net The preparation of the starting α-(2-nitrophenyl)malonate itself can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where a malonate is reacted with an activated nitro-haloarene like 2-fluoronitrobenzene using a base such as sodium hydride in DMF. nih.govfrontiersin.org

Table 1: Enantioselective Phase-Transfer Catalytic Allylation of an α-(2-nitrophenyl)malonate Analog

| Substrate | Catalyst | Reagents | Conditions | Product | Yield | ee (%) | Source |

|---|

Continuous Flow Reactor Systems for Enhanced Reproducibility and Industrial Production

For industrial-scale synthesis, reproducibility, safety, and efficiency are paramount. Continuous flow reactor systems have emerged as a superior alternative to traditional batch processing for the production of fine chemicals and pharmaceuticals. amt.ukmt.com A flow reactor operates at a steady state, where reactants are continuously pumped into a chamber or tube, mixed, and reacted, while the product stream is constantly collected at the outlet. amt.ukmt.com

This technology offers several key advantages relevant to the synthesis of this compound:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors or tubular reactors allows for precise and rapid temperature control, minimizing side reactions and improving product quality. researchgate.net

Improved Safety : By using only small volumes of reactants at any given time, the risks associated with handling hazardous reagents or managing exothermic reactions are significantly reduced. mt.com

Scalability and Reproducibility : Scaling up production is achieved by running the system for a longer duration or by operating multiple reactors in parallel (scaling-out), rather than increasing the size of the reactor. researchgate.netbeilstein-journals.org This ensures that the optimized reaction conditions remain consistent, leading to high reproducibility. researchgate.net

While specific literature detailing the continuous flow synthesis of this compound is nascent, the principles are directly applicable. The SNAr reaction between diethyl malonate and a suitable nitro-haloarene could be readily adapted to a flow system, where pumped streams of the reactants and a base are mixed and heated in a reactor coil for a specific residence time to afford the product continuously. mt.com Such a setup would be ideal for large-scale, automated, and reproducible industrial production. beilstein-journals.org

Alternative Precursor-Based Synthetic Routes to Related Nitrophenyl Malonates

Besides the direct arylation of malonates, alternative synthetic strategies starting from different precursors provide access to a diverse range of nitrophenyl malonate derivatives.

Synthesis via Condensation of Nitrobenzaldehydes with Malonic Acid Derivatives followed by Esterification

A well-established method for forming carbon-carbon bonds is the Knoevenagel condensation. This reaction can be employed to synthesize nitrophenyl malonates by reacting a nitrobenzaldehyde with an active methylene compound like malonic acid or its esters. nih.gov For instance, dimethyl malonate can undergo a piperidine-catalyzed Knoevenagel condensation with 2-nitrobenzaldehyde (B1664092) to yield the corresponding arylidene malonate derivative. nih.gov

If malonic acid is used as the starting material, the condensation with a nitrobenzaldehyde yields a (nitrophenyl)methylidenemalonic acid. This intermediate can then be subjected to esterification to produce the desired diethyl ester. A common method for this is the Fischer esterification, where the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. cerritos.edu Alternatively, milder, modern esterification methods can be employed. nih.govorganic-chemistry.org In some cases, the intermediate arylidene product may require a subsequent reduction step to saturate the double bond, yielding the final this compound.

Reductive Cyclization Precursor Preparation (e.g., from Dimethyl 2-(4-chloro-2-nitrophenyl)malonate)

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In one common procedure, dimethyl malonate is reacted with 4-chloro-1-fluoro-2-nitrobenzene in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). acs.orgnih.gov The fluorine atom, being an excellent leaving group activated by the ortho-nitro group, is displaced by the malonate enolate to afford the desired product in high yield. acs.org An alternative route uses 2,5-dichloronitrobenzene, where the chlorine atom at the 2-position is preferentially substituted. google.compatsnap.com The resulting dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a versatile intermediate for synthesizing compounds like 6-chloro-2-oxindole through reduction of the nitro group followed by intramolecular cyclization (lactamization). patsnap.com

Table 2: Synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

| Starting Nitroarene | Malonate | Base | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Chloro-1-fluoro-2-nitrobenzene | Dimethyl malonate | K₂CO₃ | DMF | 90 °C, 2 h | 90% | acs.org |

| 2,5-Dichloronitrobenzene | Dimethyl malonate | K₂CO₃ | DMSO | 80-85 °C, 15 h | - | google.com |

Broader Context of Nitroaromatic Synthesis Relevant to Malonate Derivatives

The synthesis of this compound and its analogs falls within the broader field of nitroaromatic chemistry. The most prevalent and direct method for creating the core C-C bond in these structures is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective when an aromatic ring is substituted with one or more strong electron-withdrawing groups, such as a nitro group, which activates the ring towards attack by nucleophiles.

In this context, a halogen atom (F, Cl) ortho or para to a nitro group serves as a good leaving group. The reaction of a halo-nitroarene with the enolate of diethyl malonate or a similar malonic ester is a general and widely used strategy. acs.orggoogle.com The choice of base (e.g., potassium carbonate, sodium hydride, sodium ethoxide) and solvent (e.g., DMF, DMSO, ethanol) can be tailored to the specific substrates. acs.orggoogle.comgoogle.com

Beyond SNAr, other synthetic transformations are relevant. Ring transformation reactions, for example, offer complex pathways to functionalized nitroaromatics from different heterocyclic precursors, representing a "scrap and build" approach to synthesis. mdpi.com Furthermore, the functionalization of pre-existing nitroaromatic structures, such as the condensation with nitrobenzaldehydes, highlights the versatility of the nitro group in directing synthetic strategies. nih.gov These varied approaches provide chemists with a robust toolkit for the synthesis of a wide array of nitroaromatic malonate derivatives, enabling further exploration in drug discovery and materials science.

Electrophilic Aromatic Nitration Strategies and Their Applicability

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. ijrar.org The direct nitration of an aromatic compound, typically using a mixture of nitric acid and sulfuric acid, is a classic example of this transformation. frontiersin.org However, the applicability of this direct approach for synthesizing this compound is severely limited by the principles of regioselectivity.

In an electrophilic aromatic substitution reaction, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. ijrar.org These substituents are broadly classified as either activating or deactivating groups, which also direct the substitution to specific positions (ortho, para, or meta). ijrar.org The substituent in the precursor molecule, diethyl phenylmalonate, is the malonate group [-CH(COOEt)₂]. This group contains two electron-withdrawing ester functionalities, which pull electron density away from the aromatic ring.

Consequently, the malonate group is a deactivating and meta-directing substituent. nih.gov Direct nitration of diethyl phenylmalonate would, therefore, be expected to yield the undesired diethyl (3-nitrophenyl)malonate as the major product, with smaller amounts of the ortho and para isomers. This makes electrophilic aromatic nitration an inefficient and impractical strategy for the targeted synthesis of this compound.

| Reactant | Reaction Type | Expected Major Product | Expected Minor Products | Reason for Selectivity |

|---|---|---|---|---|

| Diethyl phenylmalonate | Electrophilic Aromatic Nitration | Diethyl (3-nitrophenyl)malonate | This compound, Diethyl (4-nitrophenyl)malonate | The -CH(COOEt)₂ group is electron-withdrawing and meta-directing. |

Functional Group Interconversion Methods for Nitroaromatic Frameworks

A more effective and widely employed strategy for synthesizing this compound involves functional group interconversion, specifically through nucleophilic aromatic substitution (SNAr). researchgate.netrsc.org This approach begins with an aromatic ring that already contains the nitro group and a suitable leaving group (such as a halogen) at the desired positions. The electron-withdrawing nature of the ortho-nitro group activates the ring, making it susceptible to attack by nucleophiles. mdpi-res.com

The general process involves the reaction of a 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) with the enolate of diethyl malonate. The malonate enolate, generated by a suitable base, acts as the nucleophile, displacing the halide to form the desired C-C bond. rsc.orgbeilstein-journals.org This method offers high regioselectivity, as the positions of the nitro group and the newly formed bond are predetermined by the starting materials.

Various bases and solvent systems have been successfully utilized for this transformation. For instance, sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is effective for deprotonating diethyl malonate. beilstein-journals.org Milder bases such as potassium carbonate (K₂CO₃) in DMF are also commonly used. rsc.org The synthesis of related compounds, such as diethyl 2-fluoro-2-(2-nitrophenyl)malonate, has been achieved in good yield by reacting diethyl fluoromalonate with 1-fluoro-2-nitrobenzene in the presence of NaH in DMF at elevated temperatures. beilstein-journals.org

| Nitroaromatic Substrate | Malonate Derivative | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Diethyl fluoromalonate | NaH | DMF | 90 °C, 18 h | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | 71% | beilstein-journals.org |

| o-Fluoronitrobenzenes | Diethyl malonate | K₂CO₃ | Not specified | Not specified | Diethyl (2-nitrophenyl)malonates | High | rsc.org |

| 2-Chloro-3-nitropyridine | Diethyl malonate | K₂CO₃ | Not specified | Not specified | Diethyl 2-(3-nitropyridin-2-yl)malonate | Not specified | rsc.org |

C-H Activation and Nitration Methods in Aromatic Systems

Modern synthetic chemistry has seen the emergence of C-H activation as a powerful tool for creating molecular complexity in a more atom- and step-economical manner. rsc.orgdmaiti.com These methods involve the direct functionalization of a carbon-hydrogen bond, bypassing the need for pre-functionalized starting materials. In the context of synthesizing this compound, two theoretical C-H activation strategies could be envisioned.

The first strategy is the direct C-H nitration of diethyl phenylmalonate. This would involve a transition-metal catalyst, such as palladium, to selectively activate an ortho C-H bond and facilitate its reaction with a nitrating agent. rsc.org Such a method would need to overcome the inherent electronic preference for meta-substitution. While palladium-catalyzed C-H nitration has been reported for specific substrates, often involving directing groups, its application for the direct ortho-nitration of a simple phenylmalonate is not yet a standard, well-established procedure. rsc.orgmdpi.com

A second strategy involves the direct C-H arylation of diethyl malonate with nitrobenzene (B124822). This reaction would entail the simultaneous activation of the acidic C-H bond of the malonate and a C-H bond on the nitrobenzene ring, followed by cross-coupling. Nickel-catalyzed cyanoalkylation of aromatics through a double C-H activation process demonstrates the potential of such transformations. nih.gov However, achieving regioselectivity on the nitrobenzene ring to favor ortho-coupling without a directing group remains a significant challenge.

While these C-H activation methods represent the cutting edge of synthetic methodology, their application to the specific synthesis of this compound is less developed compared to the classical SNAr approach. dmaiti.com

| Strategy | Precursors | Key Transformation | Potential Catalyst | Challenges |

|---|---|---|---|---|

| Direct C-H Nitration | Diethyl phenylmalonate + Nitrating Agent | Ortho-selective C(sp²)–H nitration | Palladium (Pd) | Overcoming inherent meta-directing effect; Catalyst development |

| Direct C-H Arylation | Diethyl malonate + Nitrobenzene | Intermolecular C(sp³)–H / C(sp²)–H cross-coupling | Nickel (Ni), Palladium (Pd) | Regioselectivity on nitrobenzene; Catalyst poisoning |

Reactivity and Reaction Mechanisms of Diethyl 2 Nitrophenyl Malonate

Reactivity of the Active Methylene (B1212753) Carbon in Malonate Esters

The carbon atom situated between the two ester carbonyl groups in diethyl (2-nitrophenyl)malonate is known as an active methylene carbon. Its unique position makes it particularly reactive and a key site for forming new carbon-carbon bonds.

Formation and Stabilization of Carbanions for Nucleophilic Transformations

The methylene group (-CH₂) in diethyl malonate and its derivatives is flanked by two electron-withdrawing carbonyl groups. shivajicollege.ac.in This structural arrangement significantly increases the acidity of the alpha-hydrogens (α-hydrogens), making them susceptible to removal by a moderately strong base. shivajicollege.ac.inlibretexts.org For instance, reacting diethyl malonate with a base like sodium ethoxide (NaOEt) readily deprotonates the active methylene carbon to form a carbanion, more accurately described as an enolate. libretexts.org

The resulting enolate anion is stabilized by resonance, where the negative charge is delocalized onto the two adjacent oxygen atoms of the carbonyl groups. libretexts.org This charge delocalization is a crucial factor in the stability of the carbanion, facilitating its formation and rendering it an effective nucleophile for subsequent reactions. scispace.com The presence of the electron-withdrawing nitro group on the phenyl ring further enhances the acidity of the methylene protons.

Table 1: Factors Influencing Carbanion Formation

| Feature | Description | Consequence |

|---|---|---|

| Active Methylene Group | A -CH₂- group positioned between two electron-withdrawing carbonyl groups. shivajicollege.ac.in | Increased acidity of α-hydrogens. libretexts.org |

| Base Treatment | Use of a base, such as sodium ethoxide, to abstract an acidic proton. libretexts.org | Formation of a nucleophilic carbanion (enolate). |

| Resonance Stabilization | Delocalization of the negative charge across the two carbonyl groups. libretexts.org | Increased stability of the carbanion, facilitating its use in synthesis. |

| Inductive Effect | The electron-attracting power of the carbonyl oxygens weakens the C-H bonds. shivajicollege.ac.in | Facilitates proton dissociation. |

General Alkylation Reactions and Their Versatility in Carbon-Carbon Bond Formation

Once formed, the enolate of this compound serves as a potent nucleophile in Sₙ2 reactions with alkyl halides. libretexts.org This alkylation step introduces a new alkyl group to the alpha-carbon, forming a new carbon-carbon bond and creating a more complex molecular structure. libretexts.orgacs.org This process is a cornerstone of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. libretexts.org

Acylation Reactions Leading to β-Ketoesters

In addition to alkylation, the enolate derived from malonate esters can undergo acylation when treated with acylating agents like acid chlorides. lookchem.com This reaction results in the formation of β-ketoesters, which are themselves valuable synthetic intermediates. chemicalbook.com

A common procedure involves the C-acylation of diethyl malonate with an acid chloride in the presence of magnesium chloride and a tertiary amine base, such as triethylamine. lookchem.com The magnesium chloride plays a crucial role in facilitating the reaction. The resulting product, a diethyl acylmalonate, contains a ketone functional group beta to an ester, a key structural motif in organic chemistry.

Table 2: Representative Acylation of Diethyl Malonate

| Reactants | Reagents | Product Type | Ref. |

|---|

Chemical Transformations of the Nitro Group

The nitro group (-NO₂) on the phenyl ring of this compound is another key functional group that can be chemically transformed, most notably through reduction. These transformations are fundamental to the synthesis of various heterocyclic compounds.

Catalytic Hydrogenation to Amino Derivatives (e.g., using Palladium catalysts)

The nitro group can be efficiently reduced to a primary amino group (-NH₂) through catalytic hydrogenation. illinois.edu This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, with palladium on carbon (Pd/C) being one of the most common and effective catalysts for this transformation. clockss.orgmasterorganicchemistry.comlibretexts.org

The reaction involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. libretexts.org The reduction proceeds to yield diethyl (2-aminophenyl)malonate. clockss.orgwikipedia.org This amino derivative is a crucial intermediate that opens up further synthetic possibilities, particularly for constructing nitrogen-containing ring systems.

Table 3: Conditions for Catalytic Hydrogenation of Nitroarenes

| Functional Group | Reagents | Product | Common Catalysts | Ref. |

|---|

Intramolecular Reductive Cyclization for Heterocycle Formation

Reactions Involving the Ester Functionalities

The two ethyl ester groups in this compound are susceptible to classical ester reactions, primarily hydrolysis and subsequent decarboxylation. These reactions provide pathways to modify the malonate core, leading to synthetically useful carboxylic acid intermediates.

The hydrolysis of the diethyl ester groups can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acids. unise.org For instance, treatment with a mixture of sulfuric acid, water, and ethanol (B145695) can convert the diester into a diacid. unise.org Similarly, basic conditions using reagents like sodium hydroxide (B78521) can also effect hydrolysis. amelica.org

However, the hydrolysis of arylmalonates can sometimes be challenging. A study on the closely related diethyl 2-(perfluorophenyl)malonate found that the compound was surprisingly stable to hydrolysis under various standard acidic and basic conditions at ambient temperatures. beilstein-journals.org Under harsher basic conditions, decomposition and decarboxylation were observed as competing reactions. beilstein-journals.org This suggests that careful optimization of reaction conditions is necessary to achieve clean hydrolysis without significant side product formation. A method using tert-butylamine (B42293) and lithium bromide in aqueous alcohol has been shown to be effective for the hydrolysis of various esters, including malonate esters. amelica.org

Malonic acids, the products of complete hydrolysis, are prone to decarboxylation upon heating, losing one molecule of carbon dioxide to form a substituted acetic acid. This decarboxylation can also occur directly from the malonate ester under specific conditions, a reaction known as the Krapcho decarboxylation. google.com

This reaction is synthetically very useful. For example, treating a 2-nitrophenylmalonate diester with lithium chloride in wet dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures efficiently removes one of the ester groups to afford the corresponding ethyl (2-nitrophenyl)acetate. google.com This monoester is a key intermediate that can then undergo reduction and cyclization to form an oxindole (B195798). google.com

In some cases, hydrolysis and decarboxylation occur in a single pot. Vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux led directly to 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.org This tandem hydrolysis-decarboxylation provides a direct route to substituted acetic acids from malonate esters. unise.orgbeilstein-journals.org The decarboxylation of both ester groups originating from malonate has also been noted as a significant transformation in methodologies that use malonates as linkers in aromatic substitution. researchgate.net

Condensation and Conjugate Addition Reactions

The α-carbon of the malonate moiety is activated by the two adjacent carbonyl groups, making the corresponding α-proton acidic and the resulting carbanion a soft nucleophile. This reactivity is central to its participation in condensation and conjugate addition reactions.

The formation of C-C bonds through the conjugate addition (Michael addition) of malonate anions to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. nih.goviucr.org Diethyl malonate and its derivatives can add to electrophiles like chalcones (α,β-unsaturated ketones) in the presence of a base. nih.govresearchgate.net This reaction has been studied extensively with various catalysts to achieve high efficiency and stereoselectivity. nih.govmetu.edu.tr

Similarly, diethyl malonate can undergo 1,4-conjugate addition to heteroaromatic nitroolefins, a reaction that can be catalyzed by organocatalysts such as thiourea (B124793) derivatives. researchgate.net The use of high pressure has been shown to enhance the rate and yield of these Michael additions. researchgate.net The nucleophilic character of the malonate also allows it to participate in domino reactions, for example, a domino conjugate addition-1,4-aryl migration sequence with sulfonyl acrylimides. acs.org Knoevenagel condensation with aldehydes or ketones is another characteristic reaction, although less common for pre-formed phenylmalonates compared to diethyl malonate itself.

Knoevenagel Condensation with Aldehydes and Ketones

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgthermofisher.comorganicreactions.org In the case of this compound, the presence of two ester groups and the ortho-nitro group on the phenyl ring enhances the acidity of the α-carbon, facilitating the formation of a carbanion for nucleophilic attack.

The general mechanism, as outlined in numerous studies, proceeds via deprotonation of the malonate to form a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. amazonaws.comresearchgate.net Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated product. amazonaws.com While specific studies focusing exclusively on this compound in Knoevenagel condensations are not extensively detailed in the provided search results, the reactivity of similar malonate derivatives is well-documented. For instance, diethyl malonate readily undergoes condensation with various aldehydes in the presence of catalysts like immobilized gelatine or bovine serum albumin (BSA) in solvents such as DMSO at room temperature. amazonaws.comrsc.org The reaction is efficient for both aliphatic and aromatic aldehydes, yielding the corresponding alkylidene or arylidene malonates in high yields. amazonaws.comrsc.org

It is established that aldehydes are generally more reactive than ketones in Knoevenagel condensations. thermofisher.com The reaction conditions are typically mild, employing weak bases like piperidine (B6355638) or amines to avoid self-condensation of the carbonyl compound. wikipedia.orgamazonaws.com The use of a (2-nitrophenyl) substituent is anticipated to increase the reaction rate due to its electron-withdrawing nature, which further acidifies the methylene protons.

Michael Addition Reactions with α,β-Unsaturated Systems

The activated methylene group in this compound makes it an excellent nucleophile for Michael addition reactions, a conjugate addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes.

Diethyl Malonate Additions to Nitroolefins and Other Electron-Deficient Alkenes

This compound can act as a Michael donor, adding to various Michael acceptors such as nitroolefins. The reaction between a substituted β-nitrostyrene and diethyl malonate has been shown to yield the corresponding Michael adduct. For example, the synthesis of (R)-diethyl 2-(2-nitro-1-(2-nitrophenyl)ethyl)malonate has been reported, which is a direct product of the Michael addition of diethyl malonate to 1-nitro-2-(2-nitrophenyl)ethene. metu.edu.tr

The reaction is typically carried out in the presence of a base, which deprotonates the diethyl malonate to generate the nucleophilic enolate. This enolate then attacks the β-carbon of the electron-deficient alkene. rsc.org Various organocatalysts have been developed to promote this reaction with high efficiency and stereoselectivity. rsc.org

Stereoselective Michael Additions Utilizing Organocatalysis

The development of organocatalysis has provided powerful tools for achieving high stereoselectivity in Michael additions. Bifunctional organocatalysts, such as those derived from 2-aminoDMAP/urea (B33335), have been successfully employed in the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrenes. metu.edu.trmetu.edu.tr These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high yields and enantiomeric excesses. metu.edu.trmetu.edu.tr

In a typical reaction, a low catalyst loading (e.g., 5 mol%) is sufficient to achieve high conversion and selectivity at room temperature in a suitable solvent like toluene. metu.edu.tr The use of such catalysts allows for the synthesis of chiral γ-nitrobutyric acid derivatives, which are valuable precursors for various biologically active molecules. metu.edu.tr

Below is a table summarizing the results of an organocatalyzed Michael addition of diethyl malonate to various nitroolefins, demonstrating the scope and efficiency of this methodology.

| Entry | Nitroolefin | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | trans-β-nitrostyrene | 2-aminoDMAP/urea | Toluene | 4 | 95 | 94 |

| 2 | (E)-1-nitro-2-(4-chlorophenyl)ethene | 2-aminoDMAP/urea | Toluene | 6 | 92 | 91 |

| 3 | (E)-1-nitro-2-(4-methylphenyl)ethene | 2-aminoDMAP/urea | Toluene | 5 | 96 | 93 |

| 4 | (E)-1-nitro-2-(2-nitrophenyl)ethene | 2-aminoDMAP/urea | Toluene | 8 | 85 | 90 |

Data adapted from studies on organocatalyzed Michael additions of diethyl malonate. metu.edu.trmetu.edu.tr

Formation of Diethyl 2-((aryl(alkyl)amino)methylene)malonates

This compound can serve as a precursor for the synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates. These compounds are typically synthesized through the reaction of a primary amine with diethyl ethoxymethylenemalonate (DEEMM). mdpi.comresearchgate.netresearchgate.net This reaction, often the first step of the Gould-Jacobs reaction, involves the displacement of the ethoxy group of DEEMM by the amine to form the corresponding enamine. mdpi.comresearchgate.net

The synthesis can be carried out under various conditions, including conventional heating (reflux) or microwave irradiation. mdpi.comresearchgate.net Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing these compounds, often in the absence of a solvent. mdpi.com The resulting Diethyl 2-((aryl(alkyl)amino)methylene)malonates are themselves valuable intermediates in the synthesis of various heterocyclic compounds.

| Amine | Method | Time | Temperature (°C) | Yield (%) |

| Aniline (B41778) | Microwave | 30 min | 150 | 96 |

| 4-Chloroaniline | Microwave | 30 min | 150 | 92 |

| 2-Nitroaniline | Microwave | 30 min | 150 | 85 |

| Benzylamine | Reflux | 2 h | 120 | 88 |

Data represents typical yields for the synthesis of Diethyl 2-((arylamino)methylene)malonates from DEEMM and various primary amines. mdpi.comresearchgate.netresearchgate.net

Applications of Diethyl 2 Nitrophenyl Malonate As a Precursor in Complex Molecule Synthesis

Foundation for Heterocyclic Ring Systems

Diethyl (2-nitrophenyl)malonate serves as a fundamental building block for a variety of heterocyclic compounds. The presence of the nitro group and the malonate ester functionalities allows for a range of chemical transformations, leading to the formation of complex ring systems.

Synthesis of 3,3-Disubstituted Oxindoles via Tandem Reduction-Lactamization

A significant application of this compound derivatives is in the synthesis of 3,3-disubstituted oxindoles. These motifs are prevalent in numerous biologically active compounds and natural products. semanticscholar.org The key transformation involves a tandem reaction sequence where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization (lactamization) by attacking one of the ester groups.

Table 1: Examples of Reductive Cyclization for Oxindole (B195798) Synthesis

| Starting Material | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Diethyl 2-methyl-2-(2-nitrophenyl)malonate | Raney Nickel, H₂ | Ethyl 3-methyl-2-oxindole-3-carboxylate | nii.ac.jp |

| Dimethyl 2-methyl-2-(2-nitrophenyl)malonate | Fe, AcOH | Methyl 3-methyl-2-oxindole-3-carboxylate | nii.ac.jp |

| Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate | Rh/C, Hydrazine (B178648) monohydrate | t-Butyl N-hydroxy-3-methyl-oxindole-3-carboxylate | semanticscholar.org |

| 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonates | Fe, AcOH | Spiro[indoline-3,3'-quinoline]-2,2'-diones | rsc.org |

| Dimethyl 4-chloro-2-nitrophenyl malonate | 5% Pt/C, H₂, Acetic Acid, H₂O | 6-Chloro-2-oxindole | google.com |

Preparation of Quinolone Derivatives from Malonate Intermediates

Quinolones are a class of heterocyclic compounds with significant biological activities. Diethyl malonate and its derivatives are key intermediates in several synthetic routes to quinolone scaffolds. The Gould-Jacobs reaction is a classic method that involves the reaction of a substituted aniline (B41778) with diethyl 2-(ethoxymethylene)malonate at high temperatures. google.com This sequence involves an addition-elimination reaction followed by a cycloacylation to yield a 4-hydroxyquinoline-3-carboxylate derivative. google.com

For example, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been prepared from 2-nitro-4-fluoroaniline and diethyl ethoxymethylenemalonate. researchgate.net Microwave-assisted synthesis using malonic acid or its esters with aniline derivatives has also been employed to create 4-hydroxy-1H-quinolin-2-one derivatives. mdpi.com

Formation of Pyrimidine (B1678525) Derivatives from Malonates

Pyrimidines are fundamental components of nucleic acids and a core structure in many therapeutic agents. bu.edu.eg The most common and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon fragment with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg Diethyl malonate is a frequently used three-carbon component in this synthesis. bu.edu.egbibliomed.org

For instance, the reaction of dimethyl malonate with different aldehydes and urea or thiourea in a three-component Biginelli reaction yields various pyrimidine derivatives. researchgate.net Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized by reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base. nih.gov

Table 2: Synthesis of Pyrimidine Derivatives from Malonates

| Malonate Derivative | Reagents | Product Type | Reference |

|---|---|---|---|

| Diethyl malonate | Urea, Phosphorus oxychloride | Barbituric acid | bibliomed.org |

| Dimethyl malonate | Aldehydes, Urea/Thiourea | Dihydropyrimidines | researchgate.net |

| Diethyl malonate | 5-Amino-3-methylpyrazole, EtONa | Pyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| Diethyl malonate | Thiosemicarbazones | Thiobarbituric acid derivatives | bibliomed.org |

Synthesis of Other Nitrogen- and Oxygen-Containing Heterocycles

The utility of this compound extends to the synthesis of a broader range of nitrogen- and oxygen-containing heterocycles. The reactivity of the nitro and malonate groups allows for various cyclization strategies. For example, the condensation of diethyl malonate with m-nitroaniline can lead to intermediates that are further cyclized to form pyrazole (B372694) and pyrazolone (B3327878) derivatives. derpharmachemica.com

Furthermore, tandem reduction-Michael addition processes starting from nitrophenyl derivatives can yield 1,2,3,4-tetrahydroquinolines. research-solution.com The synthesis of fused nitrogen heterocycles, such as pyrazolopyridines and pyranopyrazoles, has also been achieved using malonate derivatives in multicomponent reactions. researchgate.net These examples underscore the versatility of malonates as precursors to a wide array of heterocyclic systems. derpharmachemica.commdpi.com

Intermediate in the Construction of Biologically Relevant Molecular Scaffolds

The heterocyclic systems derived from this compound are often core structures in molecules with significant biological activity, making this compound a key intermediate in medicinal chemistry and drug discovery.

Contribution to the Synthesis of Potential Pharmaceutical Agents and Intermediates

This compound and its analogues are instrumental in the synthesis of compounds with potential therapeutic applications. The oxindole scaffold, readily accessible from this precursor, is found in a variety of biologically active molecules. semanticscholar.org

Derivatives such as diethyl 2-(3-chloro-4-nitrophenyl)-2-methylmalonate serve as intermediates in the preparation of anti-inflammatory agents. google.com Similarly, dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a building block in the design of novel compounds with potential therapeutic value. lookchem.com The synthesis of various nitrogen- and oxygen-containing heterocycles from malonate precursors has led to the discovery of compounds with antimicrobial and anticancer activities. derpharmachemica.comresearchgate.net For instance, certain fused nitrogen-containing heterocycles synthesized from malonate derivatives have been evaluated as potential anticancer agents against liver carcinoma. researchgate.net The broad spectrum of biological activities associated with these heterocycles highlights the importance of this compound as a starting material in pharmaceutical research. researchgate.net

Utility in the Production of Agrochemicals and Specialty Chemicals

The structural motifs present in this compound and its derivatives make them valuable precursors in the industrial synthesis of agrochemicals and specialty chemicals. The nitrophenyl group, in particular, is a key functional group that can be readily transformed into other functionalities, such as an amino group, which is a common feature in many biologically active molecules.

Research and industrial applications have demonstrated the utility of nitrophenyl malonate esters in creating a variety of commercial products:

Agrochemicals: These compounds serve as intermediates in the synthesis of insecticides, herbicides, and fungicides. ontosight.ai The specific substitutions on the phenyl ring and the malonate core can be tailored to achieve desired biological activity and spectrum of action. For example, related structures like diethyl 2-methyl-2-(4-nitrophenyl)malonate are explicitly utilized as intermediates for agrochemicals.

Specialty Chemicals: The reactivity of nitrophenyl malonates allows for their use in the production of fine chemicals such as dyes and pigments. ontosight.ai The chromophoric nitro group can be integral to the final color of a dye, or it can be chemically modified to tune the compound's properties. Various derivatives, including diethyl 2-(2-methoxy-4-nitrophenyl)malonate, are employed in the synthesis of specialty chemicals.

The general synthetic pathway often involves the alkylation or acylation of the malonate followed by modification of the nitro group, leading to a diverse range of complex target molecules for industrial use.

Role in the Generation of Advanced Organic Structures

The generation of advanced organic structures relies on the use of versatile and reactive starting materials. This compound serves as a cornerstone in this regard, providing a robust platform for constructing complex molecular architectures through a variety of synthetic strategies. Its utility stems from the ability to undergo sequential reactions, including nucleophilic substitutions, reductions, and cyclizations, to build intricate frameworks.

Synthesis of Substituted Malonic Acid Derivatives and Their Functionalization

A primary application of this compound is in the synthesis of a wide array of substituted malonic acid derivatives. The active methylene (B1212753) group of the malonate is readily deprotonated by a base, creating a nucleophilic enolate that can react with various electrophiles.

Table 1: Synthesis of Substituted Malonate Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Diethyl malonate | 2-Nitrobenzyl chloride, Sodium hydride | Diethyl 2-(2-nitrobenzyl)malonate | nih.gov |

| Diethyl malonate | 3-Fluoro-4-nitrobenzyl chloride, Base | Diethyl (3-fluoro-4-nitrophenyl)methylmalonate | ontosight.ai |

| 2-Fluoronitrobenzene | Dimethyl malonate, Potassium carbonate | Dimethyl (2-nitrophenyl)malonate | acs.org |

These initial substitution reactions are just the first step. The resulting substituted malonates can be further functionalized in numerous ways:

Hydrolysis: The ester groups can be hydrolyzed under basic conditions (e.g., with potassium hydroxide) to yield the corresponding malonic diacid. nih.gov This transformation is crucial for subsequent decarboxylation reactions or for creating water-soluble derivatives.

Reductive Cyclization: The nitro group is a key functional handle. It can be reduced to an amino group, which can then participate in intramolecular reactions. For example, a tandem nitro-reduction and double lactamization of 2-(2-nitrobenzyl)-2-(2-nitrophenyl)malonates is used to create complex spiro[indoline-3,3'-quinoline]-2,2'-diones. researchgate.net

Further Substitution: The ester groups can undergo nucleophilic substitution to form amides or other ester derivatives. smolecule.com

Condensation Reactions: The activated methylene group can participate in Knoevenagel condensation reactions with aldehydes or ketones.

A notable functionalization involves the conversion of dimethyl (2-nitrophenyl)malonate into methyl 2-(2-nitrophenyl)acrylate through a reaction with paraformaldehyde and potassium carbonate, demonstrating how the malonate structure can be transformed into a valuable acrylate (B77674) monomer for polymerization or other Michael additions. acs.org

Application in Combinatorial Chemistry Approaches for Diversified Libraries

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. This compound and its analogues are valuable building blocks in this field due to their capacity for diversification.

The core structure allows for the introduction of multiple points of diversity. By varying the electrophiles used to alkylate the malonate and by modifying the substituents on the phenyl ring, a vast library of compounds can be generated from a common scaffold. These libraries are then screened for biological activity or desirable material properties.

For instance, malonate derivatives such as Diethyl 2-Acetamido-2-(2-formylethyl)malonate are included as components in the generation of diverse combinatorial libraries, including those for peptidomimetic compounds. googleapis.comgoogle.com The screening of libraries containing compounds like dimethyl 2-(2-nitrophenyl)malonate by institutions such as the National Center for Advancing Translational Sciences (NCATS) highlights their importance in the search for new bioactive molecules. ontosight.ai Suppliers specializing in "combinatorial building blocks" often provide a range of nitrophenyl malonates, underscoring their role in the creation of diversified chemical libraries. guidechem.com

Exploration in Materials Science for Conjugated Polymer Synthesis and Related Applications

In materials science, there is significant interest in organic compounds that can be used to create novel polymers and materials with specific electronic and optical properties. This compound and related structures have emerged as promising precursors in this area, particularly for the synthesis of conjugated polymers.

Conjugated polymers, which feature alternating single and double bonds along their backbone, are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. The synthesis of these materials often requires monomers that can be linked together to form the polymer chain.

Precursors to Monomers: this compound can be chemically converted into monomers suitable for polymerization. A key example is the reaction of 1,4-dibromo-2-nitrobenzene (B110544) with diethyl malonate to produce diethyl 2-(4-bromo-2-nitrophenyl)malonate. researchgate.net This product serves as a crucial intermediate in the synthesis of pyrene-based planar conjugated polymers. researchgate.net

Incorporation into Polymer Backbones: Malonates with unsaturated side chains, such as benzylidene groups, are gaining traction for direct use in conjugated polymer synthesis. The reactivity of the malonate unit allows it to be incorporated into polymer chains, influencing the final properties of the material. Research into new conjugated polymers with donor-acceptor architectures has also utilized reactions involving diethylmalonate to create the monomer units. researchgate.net

The versatility of the nitrophenyl malonate structure allows chemists to fine-tune the electronic properties of the resulting polymers by altering the substituents on the aromatic ring, making it a valuable tool in the development of advanced materials.

Advanced Research Directions and Future Perspectives in Diethyl 2 Nitrophenyl Malonate Chemistry

Green Chemistry Principles in Nitrophenyl Malonate Synthesis

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile, flammable, and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a major thrust in modern chemistry is the replacement of these hazardous solvents with greener alternatives. The synthesis of malonate derivatives is increasingly being explored under such environmentally benign conditions.

The Knoevenagel condensation, a fundamental reaction for producing methylene (B1212753) malonates, is also a target for green chemistry innovations. Improved methods aim to reduce the formation of side products and the degradation of the target molecule, which can be facilitated by moving away from harsh solvents. google.com The broader search for environmentally benign substitutes for conventional organic solvents has identified several promising candidates, including supercritical fluids, ionic liquids, and water, each with the potential to render organic reactions more sustainable. researchgate.net

Table 1: Comparison of Solvent Systems in Malonate Synthesis

| Solvent System | Advantages | Disadvantages | Relevance to Diethyl (2-nitrophenyl)malonate |

| Traditional Organic Solvents (e.g., DMF, Toluene) | High solubility for reactants, well-established procedures. | Often toxic, volatile, flammable, and difficult to dispose of. | Historically common but now being replaced by greener alternatives. |

| Alcoholic Solvents (e.g., Ethanol) | Less toxic than many aprotic solvents, can participate in the reaction (e.g., as a base source with KOH). researchgate.net | Can lead to side reactions like transesterification. | A viable greener alternative for base-catalyzed reactions. |

| Phase-Transfer Catalysis (e.g., Solid/Liquid) | Avoids the need for homogenous solutions, can increase reaction rates, environmentally friendly. nih.gov | Requires a specific catalyst, may not be suitable for all reaction types. | Promising for nucleophilic substitution or addition reactions. |

| Solvent-Free (Neat) Conditions | Eliminates solvent waste entirely, often accelerated by microwave irradiation, high atom economy. nih.gov | Reactants must be liquid or have a low melting point; potential for localized overheating. | Ideal for energy-efficient protocols, especially with microwave assistance. |

Energy-Efficient Protocols, including Microwave-Assisted Synthesis

Reducing energy consumption is a cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwave irradiation leads to rapid temperature increases, dramatically reducing reaction times from hours to minutes. nih.gov

This technique has been successfully applied to the synthesis of α-aryl malonates, where the coupling of aryl halides with diethyl malonate proceeds smoothly in short reaction times under microwave irradiation. researchgate.net Similarly, the alkylation of diethyl malonate with benzyl (B1604629) chloride under microwave conditions demonstrates the efficiency of this approach. researchgate.net The benefits extend beyond speed; microwave-assisted reactions often result in higher product yields and increased purity, minimizing the need for extensive purification steps. nih.gov The development of continuous-flow microwave reactors further enhances these benefits, providing a promising avenue for scaling up energy-efficient syntheses. researchgate.net

Table 2: Advantages of Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conductive heating from an external source; slow and inefficient. | Direct dielectric heating of polar molecules; rapid and uniform. |

| Reaction Time | Typically hours to days. | Often reduced to seconds or minutes. nih.gov |

| Product Yield | Variable, can be lower due to side reactions from prolonged heating. | Generally higher yields. nih.govresearchgate.net |

| Energy Efficiency | Lower, due to heat loss to the environment. | Higher, as energy is focused directly on the reactants. |

| Process Control | Less precise control over temperature and pressure. | Precise and immediate control over reaction parameters. nih.gov |

Strategies for Waste Minimization and Process Intensification

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. mdpi.com A key principle is the integration of reaction and separation into a single unit, such as in reactive distillation, which can improve conversion by continuously removing by-products. mdpi.com For the synthesis of this compound, this could involve designing continuous-flow systems that combine the reaction and initial purification steps, thereby reducing the plant footprint and operational costs.

Waste minimization is intrinsically linked to process intensification and focuses on maximizing atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. The use of catalysts is fundamental to this goal. Catalytic processes, by definition, reduce waste by replacing stoichiometric reagents that would otherwise be consumed and require disposal. The development of improved synthetic methods, such as refined Knoevenagel reactions, directly targets waste reduction by minimizing the formation of deleterious side products and preventing the degradation of the desired compound. google.com

Exploration of Novel Reactivity and Transformative Potential

Beyond optimizing its synthesis, researchers are exploring new chemical transformations and applications for this compound. This involves investigating unconventional reaction pathways and leveraging its unique structural features to access novel molecular architectures and functionalities for emerging scientific fields.

Unconventional Reaction Pathways and Catalytic Systems for this compound

The study of reaction mechanisms involving diethyl malonate continues to uncover surprising and unconventional catalytic cycles. For example, in the Michael addition of diethyl malonate to β-nitrostyrene, certain bispidine-based organocatalysts have been shown to play an unusual role. mdpi.comresearchgate.net Instead of the bispidine itself acting as the catalyst, it first reacts with the β-nitrostyrene to form an adduct. This newly formed betaine (B1666868) is the true catalytic species that facilitates the malonate addition. mdpi.comscilit.com This discovery of a catalyst that is generated in situ from a reaction component opens up new avenues for designing intelligent catalytic systems.

Furthermore, the use of novel catalytic platforms, such as glucopyranoside-based crown ethers in phase-transfer catalysis, demonstrates the potential for developing highly specific and efficient transformations. nih.gov These unconventional systems can offer unique reactivity and selectivity profiles compared to traditional catalysts, expanding the synthetic utility of this compound.

Expanding Applications Beyond Traditional Organic Synthesis to Emerging Fields

While this compound is a valuable intermediate in traditional organic synthesis, its constituent parts suggest significant potential in more advanced and interdisciplinary fields. The 2-nitrophenyl group is a well-known photolabile protecting group, often referred to as a "caging" group. acs.org Compounds containing this moiety can be designed to release a specific molecule (e.g., a biologically active substance) upon irradiation with UV light. This property is invaluable in chemical biology for studying cellular processes with high spatial and temporal control. The structure of this compound makes it an ideal precursor for developing novel caged compounds, where the malonate portion can be further functionalized to attach to various biomolecules or drugs.

Moreover, derivatives of this compound are precursors to a wide range of heterocyclic molecules. For example, a related compound, diethyl 2-((4-nitroanilino)methylene)malonate, is a key precursor in the multi-stage synthesis of quinoline (B57606) derivatives that exhibit important biological activities, including antiviral and anticancer properties. researchgate.net Although malonates themselves are rarely the final pharmacophore, their role as versatile building blocks for constructing complex, biologically active molecules is of paramount importance in medicinal chemistry and drug discovery. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing diethyl (2-nitrophenyl)malonate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2-nitrofluorobenzene with diethyl malonate in the presence of a base (e.g., K₂CO₃) in DMF at 100°C for 1.5 hours, achieving ~90% yield . Key parameters include:

- Molar ratios : Excess diethyl malonate (2.5:1) ensures complete conversion.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Temperature : Elevated temperatures (100°C) accelerate substitution but require controlled heating to avoid side reactions. Post-synthesis, purification via silica gel chromatography (2–10% EtOAc/hexanes) is critical .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- ¹H NMR : The singlet at δ 5.30 ppm corresponds to the central CH group, while aromatic protons (δ 7.47–8.08 ppm) confirm the 2-nitrophenyl moiety. Ethyl ester protons appear as quartets (δ 4.27 ppm) and triplets (δ 1.29 ppm) .

- IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- Mass spectrometry : Molecular ion peaks at m/z 279 (M⁺) align with the molecular formula C₁₃H₁₅NO₆ .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Toxicity : While oral LD₅₀ in rats is high (15,720 mg/kg), eye exposure causes reversible irritation (chemosis, corneal opacity) .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid open flames (flash point: 93°C) .

- Storage : Keep at 2–30°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can copper-catalyzed α-arylation optimize the synthesis of substituted malonates?

Copper(I) iodide with 2-picolinic acid enables room-temperature coupling of aryl iodides and diethyl malonate. Key advantages include:

- Mild conditions : Reactions proceed at 25°C with high functional group tolerance (e.g., nitro, cyano groups) .

- Mechanism : Oxidative addition of aryl iodide to Cu(I) forms a Cu(III) intermediate, facilitating malonate deprotonation and C–C bond formation .

- Yield optimization : Cs₂CO₃ as a base enhances reaction efficiency (>80% yield) .

Q. What strategies improve enantioselectivity in asymmetric reactions involving diethyl malonate derivatives?

- Organocatalysis : L-Proline (0.04 mol) in pyridine catalyzes Michael additions (e.g., acrylonitrile), achieving 79% enantiomeric excess (ee) via hydrogen-bonding transition states .

- Enzymatic decarboxylation : Aryl malonate decarboxylase (AMDase) variants convert α-hydroxymalonates to chiral carboxylic acids with >99% ee under ambient conditions .

- Chiral ligands : BINAP-Cu complexes in asymmetric ring-opening of meso-aziridines yield γ-amino esters with 97–99.5% ee .

Q. How do conflicting data on reaction kinetics in malonate systems arise, and how can they be resolved?

Contradictions often stem from:

- Substrate stereochemistry : Diethyl fumarate reacts faster than diethyl maleate in radical addition due to steric and electronic effects, as shown by pulsed EPR .

- Solvent effects : Polar solvents (e.g., DMF) accelerate nucleophilic substitutions but may stabilize competing intermediates .

- Analytical limitations : Time-resolved EPR clarifies transient radical species, resolving discrepancies in rate constants . Resolution requires controlled experiments (e.g., isotopic labeling, in-situ spectroscopy) to isolate variables .

Q. What role does this compound play in constructing spirooxindoles and other heterocycles?

It serves as a nitro-reduction/double lactamization precursor. For example:

- Spirooxindoles : Reduction of the nitro group followed by lactamization forms spiro[indoline-3,3'-quinoline]-2,2'-diones, valuable in drug discovery .

- Quinoline derivatives : Catalytic hydrogenation yields amino-substituted intermediates for antimalarial agents . Key conditions: Pd/C or Raney Ni catalysts under H₂ atmosphere (1–3 atm) .

Methodological Considerations

Q. How can computational modeling predict regioselectivity in malonate alkylation reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the α-carbon of diethyl malonate has higher electron density, favoring alkylation .

- Solvent models : COSMO-RS simulations predict solvation effects, guiding solvent selection (e.g., THF vs. DMSO) for optimal transition-state stabilization .

Q. What analytical challenges arise in quantifying malonate derivatives in complex matrices, and how are they addressed?

- Matrix interference : Co-eluting compounds in plant/soil extracts require selective detection. GC-MS with selected ion monitoring (SIM) at m/z 115 (diethyl malonate) and m/z 101 (dimethyl malonate internal standard) improves specificity .

- Sample preparation : Solid-phase extraction (C18 columns) removes lipids and pigments, enhancing recovery rates (>90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.